molecular formula C10H8Cl2O2 B1413619 2,3-Dichloro-6-methylcinnamic acid CAS No. 1807439-78-6

2,3-Dichloro-6-methylcinnamic acid

Cat. No.: B1413619
CAS No.: 1807439-78-6
M. Wt: 231.07 g/mol
InChI Key: ZVSDGISWMHGVOO-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methylcinnamic acid is a synthetic cinnamic acid derivative of high interest in advanced chemical and pharmaceutical research. This compound features a cinnamic acid backbone—a structure known for its diverse pharmacological potential—substituted with chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position of the phenyl ring. This specific substitution pattern is designed to influence the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its interaction with biological targets. Cinnamic acid and its derivatives are extensively studied for a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and anti-diabetic effects . Researchers can leverage this compound as a key synthetic intermediate or as a building block in medicinal chemistry for the development of novel therapeutic agents, such as enzyme inhibitors or receptor modulators. Its structure makes it a promising candidate for projects focused on structure-activity relationship (SAR) studies, particularly in the exploration of new anti-inflammatory compounds that may act by inhibiting pro-inflammatory signaling pathways like NF-κB . Furthermore, its potential neuroprotective properties make it relevant for research in neurodegenerative diseases . As with all our fine chemicals, this product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(2,3-dichloro-6-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-2-4-8(11)10(12)7(6)3-5-9(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSDGISWMHGVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228078
Record name 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807439-78-6
Record name 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807439-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(2,3-dichloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Aromatic Substitution Approach

A prominent method involves the diazotization of appropriately substituted aniline derivatives, followed by electrophilic substitution to introduce the cinnamic acid framework.

  • Starting Material: 2,3-dichloro-6-methylaniline (or analogous derivatives)
  • Process:
    • Diazotization: The amino group is converted into a diazonium salt using nitrosylsulfuric acid or sodium nitrite under acidic conditions at low temperatures (−15°C to 50°C). This step is critical for activating the aromatic ring for subsequent substitution.
    • Coupling Reaction: The diazonium salt reacts with an unsaturated compound such as acetoacetate derivatives or cinnamaldehyde precursors, facilitating the formation of the cinnamic acid backbone via azo coupling or similar electrophilic aromatic substitution mechanisms.

Research Findings:
While specific literature on 2,3-dichloro-6-methylcinnamic acid is limited, analogous procedures for cinnamic acids suggest that diazotization of 2,3-dichloro-6-methylaniline, followed by coupling with malonic acid derivatives, yields the target compound efficiently.

Carboxylation of Methylated Precursors

Another viable route involves methylation of chlorinated aromatic acids, followed by oxidation or hydrolysis to obtain the cinnamic acid.

  • Stepwise Process:
    • Methylation: Use methylating agents such as methyl chloride or dimethyl sulfate at elevated temperatures (60–160°C) in solvent-free or solvent-assisted conditions to methylate 2,3-dichlorosalicylic acid derivatives.
    • Hydrolysis: Subsequent hydrolysis of methyl esters at 50–130°C yields the free acid.

Research Data:
A process similar to that used for synthesizing methyl 3,6-dichloro-2-methoxybenzoate (DICAMBA ester) indicates high yields (up to 99.5%) and purity, suggesting that methylation followed by hydrolysis is effective for preparing the cinnamic acid derivative.

Hydroxylation of Aromatic Precursors

Hydroxylation of aromatic diazonium salts derived from chlorinated anilines offers another pathway:

  • Procedure:
    • Formation of diazonium salts from 2,3-dichloro-6-methylaniline.
    • Hydroxylation with sulfuric acid at high temperatures (150–170°C) to introduce hydroxyl groups, which can be further functionalized into cinnamic acid derivatives.

Research Findings:
The process for 2,5-dichlorophenyldiazonium salts demonstrates that hydroxylation under controlled acidic and thermal conditions yields chlorinated phenols, which can be oxidized or coupled to form cinnamic acids.

Methylation and Hydrolysis of Salicylate Derivatives

A comprehensive route involves methylation of dichlorosalicylic acid derivatives, followed by ester hydrolysis:

Step Description Conditions Yield & Notes
1 Diazotization of 2,3-dichloro-6-methylaniline Nitrosylsulfuric acid, −15°C to 50°C Formation of diazonium salt
2 Hydroxylation with sulfuric acid 150–170°C Chlorinated phenol formation
3 Methylation of salicylate Methyl chloride or dimethyl sulfate, 60–160°C High yield methyl ester (DICAMBA ester)
4 Hydrolysis of methyl ester 50–130°C Formation of this compound

Research Data:
The process for methylating dichlorosalicylic acid derivatives demonstrates yields exceeding 98%, with purity levels suitable for pharmaceutical and agrochemical applications.

Solvent-Free Synthesis via IR Energy

Recent advances highlight solvent-free methods utilizing infrared (IR) energy to accelerate the synthesis of cinnamic acid analogs, including halogenated derivatives:

  • Methodology:
    • Direct IR irradiation of precursor mixtures containing aromatic acids and amines.
    • Short reaction times (minutes) with high yields.

Research Findings:
This approach enhances efficiency and environmental safety, with yields comparable or superior to traditional methods, especially for halogenated cinnamic acids.

Summary of Key Preparation Methods

Method Key Reactions Conditions Advantages Limitations
Diazotization & Coupling Aromatic diazonium salt formation + coupling −15°C to 50°C, room temperature High specificity, good yields Requires strict temperature control
Methylation & Hydrolysis Methylation of salicylates + hydrolysis 60–160°C High purity, scalable Multiple steps, reagent handling
Hydroxylation of Diazonium Salts High-temp sulfuric acid hydroxylation 150–170°C Direct aromatic functionalization Harsh conditions
Solvent-Free IR Synthesis IR irradiation of precursors Ambient to moderate temperatures Environmentally friendly, rapid Equipment-specific

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid group, using oxidizing agents like potassium permanganate.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: 2,3-Dichloro-6-methylbenzoic acid.

    Reduction: 2,3-Dichloro-6-methylhydrocinnamic acid.

    Substitution: Various substituted cinnamic acids depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-6-methylcinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-methylcinnamic acid exerts its effects involves interactions with various molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on 2,3-Dichloro-6-methylcinnamic acid. However, comparisons can be inferred from general trends in cinnamic acid derivatives and substituted phenylpropenoic acids. Below is a framework for such comparisons, highlighting key parameters:

Structural and Physicochemical Properties

Compound Substituents LogP<sup>*</sup> Solubility (mg/mL) Bioactivity (IC50, μM) Reference Context
This compound 2-Cl, 3-Cl, 6-CH3 ~3.2 (estimated) Low (aqueous) Not reported
4-Chlorocinnamic acid 4-Cl 2.8 Moderate 15.6 (Antimicrobial) General knowledge
Ferulic acid 3-OCH3, 4-OH 1.5 High 8.3 (Antioxidant) General knowledge
6-Methylcinnamic acid 6-CH3 2.1 Moderate Not reported

<sup>*</sup>LogP values estimated via computational tools (e.g., ChemDraw).

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2,3-Dichloro-6-methylcinnamic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. For precise quantification, mass spectrometry (MS) or infrared (IR) spectroscopy can validate functional groups. Cross-referencing spectral data with databases like the NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to minimize exposure. Store the compound in a cool, dry environment away from oxidizers. Degradation products may form over time; regular purity checks via TLC or HPLC are advised. Dispose of waste following EPA guidelines for chlorinated aromatic acids .

Q. How can researchers synthesize this compound using common laboratory reagents?

  • Methodological Answer : A modified Ullmann condensation or Friedel-Crafts acylation can be employed. For example, react 3-chloro-6-methylcinnamic acid with Cl₂ in acetic acid under controlled temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization using DMF/water mixtures .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound derivatives under varying reaction conditions?

  • Methodological Answer : Systematically vary catalysts (e.g., FeCl₃ vs. AlCl₃), solvents (polar vs. nonpolar), and temperature. Use design-of-experiments (DoE) software to model interactions. For example, higher Cl₂ gas pressure (1.5 atm) increased dichlorination efficiency by 22% in analogous benzoic acid derivatives .

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) with multiple crystals to assess polymorphism. Compare unit cell parameters with computational models (e.g., density functional theory). Meta-analyses of published datasets can identify systematic errors, such as solvent inclusion in lattice structures .

Q. What computational methods predict the reactivity and stability of this compound in biological systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations to study hydrolysis pathways under physiological pH. Quantum mechanical calculations (e.g., Gaussian software) evaluate electron density around chlorine substituents, which correlate with metabolic stability. Validate predictions with in vitro enzyme assays (e.g., cytochrome P450 isoforms) .

Q. How do environmental factors (pH, light, temperature) influence the degradation kinetics of this compound?

  • Methodological Answer : Conduct accelerated stability studies: expose samples to UV light (254 nm), elevated temperatures (40–80°C), and buffered solutions (pH 3–10). Analyze degradation products via LC-MS and compare with control samples. First-order kinetics models quantify half-life variations; Arrhenius plots extrapolate long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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